molecular formula C9H11NO2 B3344886 3-Hydroxy-1-pyridin-3-ylbutan-1-one CAS No. 100021-46-3

3-Hydroxy-1-pyridin-3-ylbutan-1-one

Cat. No.: B3344886
CAS No.: 100021-46-3
M. Wt: 165.19 g/mol
InChI Key: CDRFMXKQBOUMKP-UHFFFAOYSA-N
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Description

3-Hydroxy-1-pyridin-3-ylbutan-1-one (CAS 100021-46-3) is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol. It serves as a crucial synthetic intermediate in medicinal chemistry for the development of nicotinic acetylcholine receptor (nAChR) agonists . Researchers utilize this ketone in asymmetric synthesis routes to construct the pyrrolidine ring found in nicotine analogues, which are investigated for their potential in treating central nervous system disorders such as Parkinson's and Alzheimer's disease . The compound is a versatile building block; for instance, it can be synthesized via lithiation of 3-bromopyridine followed by treatment with γ-butyrolactone . Subsequent reduction and chiral resolution steps enable the production of key intermediates for bioactive (S)-enantiomers of nicotine derivatives . This product is intended for research use only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-hydroxy-1-pyridin-3-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(11)5-9(12)8-3-2-4-10-6-8/h2-4,6-7,11H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRFMXKQBOUMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CN=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50905172
Record name 3-Hydroxy-1-(pyridin-3-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100021-46-3
Record name 3-Hydroxy-1-pyridin-3-ylbutan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100021463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-1-(pyridin-3-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-pyridin-3-ylbutan-1-one can be achieved through several methods. One common approach involves the condensation of 3-hydroxypyridine with butanone under acidic or basic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-pyridin-3-ylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the butanone chain can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-pyridin-3-ylbutan-1-one.

    Reduction: Formation of 3-hydroxy-1-pyridin-3-ylbutanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-Hydroxy-1-pyridin-3-ylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-pyridin-3-ylbutan-1-one involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Compounds for Comparison

The following compounds share structural motifs with 3-Hydroxy-1-pyridin-3-ylbutan-1-one and are analyzed here:

1-(2-Hydroxyphenyl)-3-methylbutan-1-one (CAS 19019-21-7) .

3,3-Dimethyl-1-(pyridin-3-yl)butan-1-one (CAS 82465-53-0) .

Comparative Data Table

Property This compound 1-(2-Hydroxyphenyl)-3-methylbutan-1-one 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-one
CAS Number Not available 19019-21-7 82465-53-0
Molecular Formula C₉H₁₁NO₂ C₁₁H₁₄O₂ C₁₁H₁₅NO
Molecular Weight (g/mol) 165.19 178.23 177.24
Substituents Pyridin-3-yl, 3-hydroxy 2-Hydroxyphenyl, 3-methyl Pyridin-3-yl, 3,3-dimethyl
Purity Not reported ≥95% ≥95%
Key Functional Groups Ketone, hydroxyl, pyridine Ketone, hydroxyl, phenyl Ketone, pyridine, dimethyl

Detailed Analysis of Structural and Functional Differences

Aromatic Ring Systems
  • Pyridine vs. In contrast, 1-(2-Hydroxyphenyl)-3-methylbutan-1-one contains a phenyl ring with a hydroxyl group, favoring π-π stacking and hydrogen bonding .
Substituent Effects
  • Hydroxyl Group : The 3-hydroxy group in the target compound enhances polarity and solubility in polar solvents compared to the dimethyl group in 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-one, which increases hydrophobicity.

Research Findings and Implications

While direct studies on this compound are absent in the evidence, inferences can be drawn:

  • Solubility : Higher polarity due to the hydroxyl group may improve aqueous solubility compared to the dimethyl analog .
  • Biological Activity : The pyridine-hydroxyl combination could mimic pharmacophores seen in bioactive molecules, akin to 1-(2-Hydroxyphenyl)-3-methylbutan-1-one’s role in agrochemicals .
  • Stability : The absence of hydrolytically sensitive groups (e.g., esters) suggests greater stability under neutral conditions compared to compounds with labile substituents.

Biological Activity

3-Hydroxy-1-pyridin-3-ylbutan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes a hydroxyl group and a pyridine moiety. The molecular formula is C9H11N1O2C_9H_{11}N_1O_2, and its structural representation is as follows:

Structure C9H11NO2\text{Structure }\text{C}_9\text{H}_{11}\text{N}\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to modulate enzymatic activities and influence cellular pathways, particularly those related to inflammation and infection.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : It can bind to specific receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Biological Activity Profile

Research indicates that this compound exhibits a range of biological activities:

Activity TypeObservationsReference
AntimicrobialEffective against Mycobacterium tuberculosis with IC50 values around 2.18 µM.
CytotoxicityNon-toxic to human embryonic kidney cells (HEK-293) at tested concentrations.
Anti-inflammatoryModulates inflammatory responses in vitro.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anti-Tubercular Activity : A study conducted by researchers aimed at identifying novel anti-tubercular agents found that this compound demonstrated significant activity against Mycobacterium tuberculosis strains, highlighting its potential as a therapeutic candidate in tuberculosis treatment .
  • Cytotoxicity Assessment : In another study, the compound was evaluated for cytotoxic effects on HEK-293 cells, showing no significant toxicity even at higher concentrations, suggesting a favorable safety profile for further development .

Structure–Activity Relationship (SAR)

The SAR studies have provided insights into how modifications to the chemical structure can enhance or diminish biological activity. For instance, substituents on the pyridine ring have been shown to affect the compound's binding affinity to target enzymes and receptors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Hydroxy-1-pyridin-3-ylbutan-1-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions between pyridine-3-carbaldehyde and appropriate ketones or via hydroxyalkylation under acidic catalysis. Optimization involves adjusting reaction temperature (typically 60–80°C), solvent polarity (e.g., ethanol or THF), and catalyst loading (e.g., HCl or p-toluenesulfonic acid). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating high-purity product .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Keep in a cool (<25°C), dry, and well-ventilated area. Use PPE including nitrile gloves, safety goggles, and lab coats. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer : Use NMR (¹H and ¹³C) to confirm the pyridinyl and hydroxybutanone moieties:

  • ¹H NMR : Pyridine protons appear as a multiplet at δ 7.2–8.5 ppm; the hydroxy proton may show broad resonance at δ 2.5–3.5 ppm.
  • IR : Stretch at ~3200 cm⁻¹ (O–H) and 1680 cm⁻¹ (C=O).
  • MS : Molecular ion peak at m/z 179 (M+H⁺). Cross-validate with elemental analysis .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during structure solution?

  • Methodological Answer : Use SHELXL for refinement by inputting .hkl and .ins files. Key steps:

Data Scaling : Apply absorption corrections (SADABS).

Structure Solution : Use SHELXD for direct methods or Patterson maps.

Refinement : Iteratively adjust positional and thermal parameters; validate via R-factor convergence. Challenges include resolving disorder in the hydroxybutanone chain or pyridinyl ring orientation. Cross-check with DFT-optimized geometries to resolve ambiguities .

Q. How can researchers address contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer : Perform comparative SAR studies using analogs like 2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one (C₉H₁₈N₂O). Key steps:

Functional Group Analysis : Test substitutions (e.g., amino vs. hydroxy groups) via in vitro assays (e.g., enzyme inhibition).

Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding affinities.

Data Reconciliation : Statistically analyze dose-response curves (e.g., EC₅₀ differences) to identify critical pharmacophores .

Q. What strategies are recommended for identifying and quantifying impurities in pharmaceutical formulations containing this compound?

  • Methodological Answer : Employ HPLC-MS with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile gradient). Key impurities include [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid). Validate method specificity via spiked recovery tests (≥95% accuracy) and LOD/LOQ determination (e.g., LOD: 0.1 μg/mL) .

Q. How can thermal degradation pathways of this compound be elucidated under varying experimental conditions?

  • Methodological Answer : Use TGA-DSC coupled with FTIR gas analysis. Heat samples at 10°C/min under nitrogen. Identify degradation products (e.g., pyridine derivatives) via MS fragmentation patterns. Compare kinetic models (e.g., Flynn-Wall-Ozawa) to determine activation energy (Eₐ) and degradation mechanisms .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.